Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate can be achieved through various synthetic routes. One common method involves the reaction of quinoline derivatives with ethyl acetoacetate under acidic conditions . The reaction typically requires a catalyst such as concentrated sulfuric acid to facilitate the cyclization and dehydration processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc/acetic acid or triphenylphosphine are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline-2,4-dione derivatives, hydroxyquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in bacteria and fungi . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate is unique due to its specific quinoline moiety, which imparts distinct biological activities compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Properties
CAS No. |
1807546-67-3 |
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Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
ethyl 2,4-dioxo-4-quinolin-6-ylbutanoate |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(19)14(18)9-13(17)11-5-6-12-10(8-11)4-3-7-16-12/h3-8H,2,9H2,1H3 |
InChI Key |
HFQOWBXOYLAMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
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